Cas no 2190365-46-7 (6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro2.5octane)

6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro2.5octane 化学的及び物理的性質
名前と識別子
-
- 6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro2.5octane
- (4-(tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
- 6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane
- F6573-6415
- AKOS039894457
- (4-tert-butylphenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
- 2190365-46-7
-
- インチ: 1S/C18H23F2NO/c1-16(2,3)14-6-4-13(5-7-14)15(22)21-10-8-17(9-11-21)12-18(17,19)20/h4-7H,8-12H2,1-3H3
- InChIKey: UXPFOMKZYMZLIC-UHFFFAOYSA-N
- SMILES: FC1(CC21CCN(C(C1C=CC(=CC=1)C(C)(C)C)=O)CC2)F
計算された属性
- 精确分子量: 307.17477068g/mol
- 同位素质量: 307.17477068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 22
- 回転可能化学結合数: 2
- 複雑さ: 439
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- XLogP3: 4.5
6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro2.5octane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-6415-4mg |
6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane |
2190365-46-7 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6573-6415-20μmol |
6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane |
2190365-46-7 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-6415-2mg |
6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane |
2190365-46-7 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6573-6415-5μmol |
6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane |
2190365-46-7 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6573-6415-10mg |
6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane |
2190365-46-7 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-6415-5mg |
6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane |
2190365-46-7 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-6415-25mg |
6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane |
2190365-46-7 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6573-6415-3mg |
6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane |
2190365-46-7 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6573-6415-1mg |
6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane |
2190365-46-7 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6573-6415-30mg |
6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane |
2190365-46-7 | 30mg |
$119.0 | 2023-09-07 |
6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro2.5octane 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
S. Ahmed Chem. Commun., 2009, 6421-6423
6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro2.5octaneに関する追加情報
Introduction to 6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro2.5octane (CAS No: 2190365-46-7)
6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro2.5octane, identified by its Chemical Abstracts Service (CAS) number 2190365-46-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic structure, featuring a unique combination of fluorine and azaspiro moieties, presents intriguing possibilities for its application in drug discovery and molecular design.
The compound’s molecular framework consists of a spirocyclic core, which is a key feature in medicinal chemistry due to its rigid conformation and potential for enhanced binding affinity. The presence of both fluorine and azaspiro functional groups makes it particularly interesting for researchers exploring structure-activity relationships (SAR) in the development of novel therapeutic agents.
The 4-tert-butylbenzoyl substituent at the sixth position introduces steric bulk and electronic modulation, which can be strategically employed to fine-tune pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability. These attributes are critical in the design of next-generation pharmaceuticals aimed at improving bioavailability and therapeutic efficacy.
In recent years, spirocyclic compounds have been extensively studied for their potential as pharmacophores in various therapeutic areas, including central nervous system (CNS) disorders, anti-inflammatory agents, and anticancer drugs. The unique structural motif of 6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro2.5octane aligns well with these trends, offering a promising scaffold for further derivatization and optimization.
One of the most compelling aspects of this compound is its potential as a key intermediate in the synthesis of more complex molecules. The spirocyclic core provides a stable platform for functionalization, allowing chemists to introduce additional pharmacologically relevant groups while maintaining structural integrity. This flexibility has made it a subject of interest in academic and industrial research laboratories alike.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies suggest that 6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro2.5octane may exhibit interactions with specific biological targets due to its optimized shape and electronic distribution. These predictions are supported by experimental data from related scaffolds, reinforcing the compound’s potential as a lead molecule.
The incorporation of fluorine atoms is particularly noteworthy, as fluorine substitution can significantly influence drug properties such as lipophilicity, metabolic stability, and binding affinity. In particular, C-F bonds are known to enhance binding interactions by increasing dipole moments and hydrophobic effects. This feature has been leveraged in the development of numerous successful drugs over the past decades.
The azaspiro moiety further contributes to the compound’s complexity and functionality. Azaspiro compounds are known for their ability to mimic natural products and bioactive molecules, making them valuable tools in drug design. The spirocyclic connection between the nitrogen-containing ring and the octane backbone introduces rigidity while allowing for conformational flexibility that can be exploited to optimize receptor binding.
In light of these attributes, researchers have begun exploring the synthetic pathways to 6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro2.5octane with an eye toward developing scalable synthetic routes suitable for industrial production. Advances in transition metal-catalyzed reactions have opened new avenues for constructing complex spirocyclic frameworks efficiently.
The compound’s potential applications extend beyond traditional pharmaceuticals into areas such as agrochemicals and specialty materials. Its unique structural features make it an attractive candidate for designing novel polymers or ligands with tailored properties. Such interdisciplinary applications highlight the versatility of this molecular scaffold.
As interest in fluorinated azaspiro compounds grows, so does the body of literature supporting their utility in medicinal chemistry. Researchers are increasingly recognizing the value of these motifs in creating molecules with improved pharmacological profiles. The case of 6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro2.5octane serves as a testament to this trend.
Future studies will likely focus on expanding the chemical space around this core structure through combinatorial chemistry or library synthesis approaches. By systematically varying substituents while maintaining key pharmacophoric elements like the spirocyclic core, fluorine atoms, and azaspiro linkage, researchers aim to uncover new analogs with enhanced biological activity or improved drug-like properties.
The development of innovative synthetic methodologies will also be crucial in realizing the full potential of this compound class. Techniques such as flow chemistry or microwave-assisted synthesis could enable faster production scales necessary for both academic research and commercial applications.
In conclusion, 6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro2.5octane (CAS No: 2190365-46-7) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutics or functional materials. Its unique combination of pharmacophoric elements positions it at the forefront of current research efforts aimed at discovering next-generation bioactive molecules.
2190365-46-7 (6-(4-tert-butylbenzoyl)-1,1-difluoro-6-azaspiro2.5octane) Related Products
- 2228279-88-5(2-methyl-4-(1-methylcyclohexyl)butan-2-amine)
- 937598-43-1(ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate)
- 83724-17-8(4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-)
- 2097903-14-3(1-8-(4-methoxybenzoyl)-2H,3H-1,4dioxino2,3-gquinolin-9-yl-4-methylpiperazine hydrochloride)
- 941921-67-1(2-2-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-2-yl)methylacetamide)
- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)
- 862793-40-6(2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)
- 2171246-86-7((2S,4S)-4-methoxy-2-(methoxymethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine)
- 1021226-35-6(N-benzyl-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)
- 2172931-40-5(4-Chloro-2-ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one)




